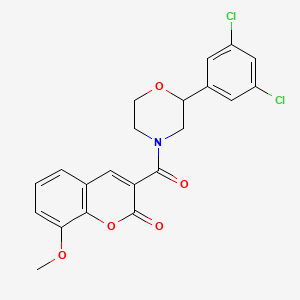

3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-[2-(3,5-dichlorophenyl)morpholine-4-carbonyl]-8-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO5/c1-27-17-4-2-3-12-9-16(21(26)29-19(12)17)20(25)24-5-6-28-18(11-24)13-7-14(22)10-15(23)8-13/h2-4,7-10,18H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWNOXMKFQJCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCOC(C3)C4=CC(=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate halogenated intermediate.

Incorporation of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using 3,5-dichlorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Coumarin Cores

The coumarin scaffold is a common structural motif in bioactive molecules. Key analogues include:

3,5,7-Trihydroxy-2-phenyl-4H-chromen-4-one (Flavonol): Structure: Features hydroxyl groups at positions 3, 5, and 7, with a phenyl group at C-2. Activity: Demonstrates antioxidant properties due to electron-rich hydroxyl groups, which enable free radical scavenging. Differentiation: Unlike the target compound, flavonol lacks lipophilic chlorine substituents and a morpholine-carbonyl group, resulting in lower logP (1.8 vs. 3.2) and higher aqueous solubility .

PTC-12 (3-(2-(3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole-5-carbonyl)-8-methoxy-2H-chromen-2-one): Structure: Combines a coumarin core with a thiazole-pyrazole heterocyclic system and 4-chlorophenyl groups. Activity: Acts as a heat shock protein (HSP) inhibitor, likely due to interactions with hydrophobic protein pockets via its bis(4-chlorophenyl) groups.

Dichlorophenyl-Containing Compounds

The 3,5-dichlorophenyl group in the target compound is a critical pharmacophore shared with agrochemicals and pharmaceuticals:

- Iprodione (3-(3,5-Dichlorophenyl)-2-(1-methylthio)-2,4-dioxo-1-imidazolidinecarboxamide): Structure: Contains a dichlorophenyl group linked to an imidazolidine ring. Activity: Fungicidal activity via inhibition of glycerol-3-phosphate dehydrogenase.

Physicochemical Properties and Computational Data

A comparative analysis of key properties is summarized below:

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Acceptors | Key Substituents | Notable Activity |

|---|---|---|---|---|---|

| Target Compound | 475.3 | 3.2 | 7 | 8-methoxy, morpholine-carbonyl, 3,5-ClPh | Potential enzyme inhibitor |

| PTC-12 | 582.4 | 4.5 | 8 | Thiazole-pyrazole, bis(4-ClPh) | HSP inhibition |

| 3,5,7-Trihydroxy-2-phenyl-4H-chromen-4-one | 270.2 | 1.8 | 5 | 3,5,7-hydroxyl, 2-phenyl | Antioxidant |

Notes:

- The target compound’s morpholine group reduces logP compared to PTC-12’s thiazole-pyrazole system, suggesting better aqueous solubility.

- The 3,5-dichlorophenyl substitution may confer stronger hydrophobic interactions than the 4-chlorophenyl groups in PTC-12 .

Biological Activity

3-(2-(3,5-dichlorophenyl)morpholine-4-carbonyl)-8-methoxy-2H-chromen-2-one, with the CAS number 1421509-30-9, is a synthetic compound that belongs to the coumarin family. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).

- Molecular Formula : C21H17Cl2NO5

- Molecular Weight : 434.3 g/mol

- Structure : The compound features a coumarin core substituted with a dichlorophenyl group and a morpholine moiety.

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. The following sections summarize key findings from recent research.

Anticancer Activity

- Mechanism of Action :

-

Efficacy Studies :

- In a study using the MTT assay, the compound showed significant cytotoxicity with IC50 values indicating dose-dependent effects on cancer cells. For instance:

- Structure-Activity Relationship (SAR) :

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating moderate to strong activity that suggests potential applications in treating infections .

Case Studies

-

Coumarin Derivatives :

- A study on coumarin derivatives similar to our compound revealed that modifications at the phenolic positions significantly affected their cytotoxicity against cancer cell lines such as HepG2 and MCF-7. The results indicated that compounds with specific substitutions exhibited enhanced anticancer properties .

- Comparative Analysis :

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling a 3,5-dichlorophenyl-substituted morpholine precursor with a chromenone core. A nucleophilic acyl substitution or Suzuki-Miyaura coupling may be employed for the morpholine-carbonyl linkage. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield optimization. For example, Gharpure et al. (2013) achieved high yields (85–90%) in chromenone derivatives using reflux conditions in ethanol . Catalytic systems like Pd(PPh₃)₄ for cross-coupling reactions can enhance efficiency. Purity can be improved via recrystallization in ethyl acetate/hexane mixtures or column chromatography using silica gel.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ESI-MS : Confirm molecular weight (e.g., m/z 548.2 [M+H]⁺ for similar ureido-chromenones ).

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, dichlorophenyl aromatic signals at δ 7.2–7.5 ppm).

- X-ray Crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids . Hydrogen bonding patterns can be analyzed using graph set theory .

Q. How can solubility and stability be evaluated under varying solvent systems?

- Methodological Answer : Solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., chloroform) is essential for crystallization trials. Stability studies under UV light, humidity, and thermal stress (e.g., TGA/DSC) should be conducted. Solvent-directed morphology effects, as observed in MOF synthesis, suggest solvent polarity influences crystal packing .

Advanced Research Questions

Q. How can contradictions between computational hydrogen bonding predictions and experimental crystallographic data be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., temperature-dependent conformational changes). Use high-resolution X-ray data (≤1.0 Å) to refine H-bond geometries in SHELXL . Compare experimental results with DFT-optimized models (e.g., Gaussian09) and apply Etter’s graph set analysis to classify interactions (e.g., R₂²(8) motifs for dimeric H-bonds) .

Q. What strategies are recommended for SAR studies when modifying the dichlorophenyl or methoxy groups?

- Methodological Answer :

- Dichlorophenyl Modifications : Replace Cl with F or CF₃ to assess electronic effects. Use Suzuki coupling to introduce substituents at the 3,5-positions .

- Methoxy Group : Replace with hydroxyl or ethoxy groups via demethylation (e.g., BBr₃ in DCM). Test bioactivity in enzyme inhibition assays (e.g., kinase or protease targets) .

- Crystallographic SAR : Correlate substituent bulkiness with crystal packing efficiency using Mercury software .

Q. How can computational modeling predict catalytic or biological activity based on electronic properties?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) to assess reactivity. For MOF-like applications, evaluate charge transfer using Mulliken population analysis. Docking studies (AutoDock Vina) can predict binding affinities to biological targets (e.g., GPCRs with morpholine motifs ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.